
Methyl 3-amino-6-bromo-5-methylpyrazine-2-carboxylate hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-amino-6-bromo-5-methylpyrazine-2-carboxylate hydrobromide is a chemical compound with the molecular formula C7H9Br2N3O2. It is primarily used in research and development within the fields of chemistry and pharmaceuticals. The compound is known for its unique structure, which includes a pyrazine ring substituted with amino, bromo, and methyl groups, making it a valuable intermediate in various synthetic processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-6-bromo-5-methylpyrazine-2-carboxylate hydrobromide typically involves the bromination of methyl 3-amino-5-methylpyrazine-2-carboxylate. This process can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The resulting product is then treated with hydrobromic acid to obtain the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-amino-6-bromo-5-methylpyrazine-2-carboxylate hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Azobisisobutyronitrile (AIBN): A radical initiator for bromination.
Hydrobromic Acid: Used to form the hydrobromide salt.
Palladium Catalysts: Used in coupling reactions.
Major Products Formed
Substituted Pyrazines: Formed through substitution reactions.
Nitro and Amino Derivatives: Formed through oxidation and reduction reactions.
Coupled Products: Formed through Suzuki-Miyaura and Heck coupling reactions.
Aplicaciones Científicas De Investigación
Methyl 3-amino-6-bromo-5-methylpyrazine-2-carboxylate hydrobromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-amino-6-bromo-5-methylpyrazine-2-carboxylate hydrobromide involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The specific pathways and targets involved depend on the context of its use in research and development .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-amino-6-bromopyrazine-2-carboxylate: Lacks the methyl group at the 5-position.
Methyl 5-methylpyrazine-2-carboxylate: Lacks the amino and bromo groups.
3-Amino-6-bromopyrazine-2-carboxylic Acid Methyl Ester: Similar structure but different functional groups.
Uniqueness
Methyl 3-amino-6-bromo-5-methylpyrazine-2-carboxylate hydrobromide is unique due to its specific substitution pattern on the pyrazine ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C7H9Br2N3O2 |
|---|---|
Peso molecular |
326.97 g/mol |
Nombre IUPAC |
methyl 3-amino-6-bromo-5-methylpyrazine-2-carboxylate;hydrobromide |
InChI |
InChI=1S/C7H8BrN3O2.BrH/c1-3-5(8)11-4(6(9)10-3)7(12)13-2;/h1-2H3,(H2,9,10);1H |
Clave InChI |
OWXOFYZNQKHZQP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(C(=N1)N)C(=O)OC)Br.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



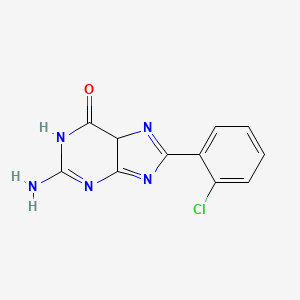
![N,N-dimethyl-3-(piperidin-3-yl)thieno[2,3-b]pyridine-2-carboxamide dihydrochloride](/img/structure/B12313705.png)
![(alphaZ)-alpha-(Methoxyimino)-N-[(5aR,6R)-1,4,5a,6-tetrahydro-1,7-dioxo-3H,7H-azeto[2,1-b]furo[3,4-d][1,3]thiazin-6-yl]-2-furanacetamide](/img/structure/B12313706.png)

![Methyl 4-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzoate](/img/structure/B12313717.png)
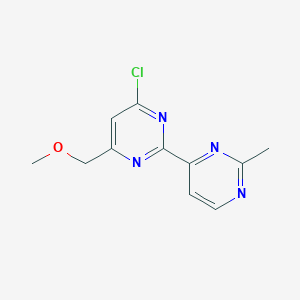
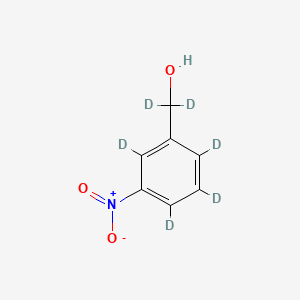

![rac-(4R,6S)-4,6-dimethyl-4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine, cis](/img/structure/B12313747.png)
![(3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-(3-iodophenyl)propanoi+](/img/structure/B12313753.png)
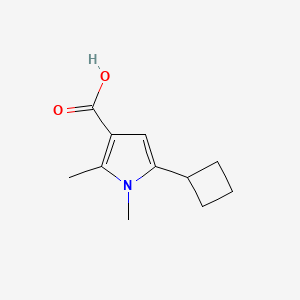
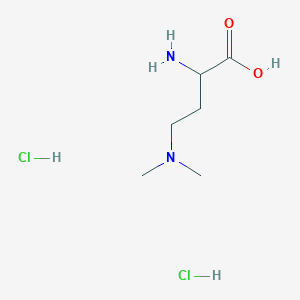
![rac-N-[(1R,2R)-2-aminocyclohexyl]benzamide hydrochloride, trans](/img/structure/B12313773.png)
